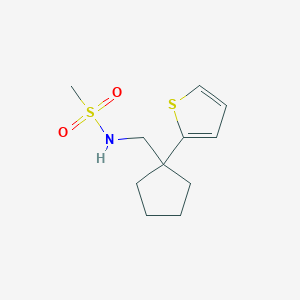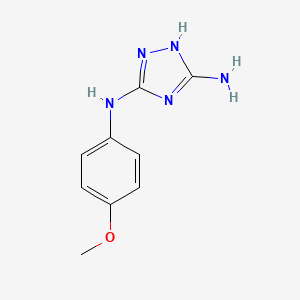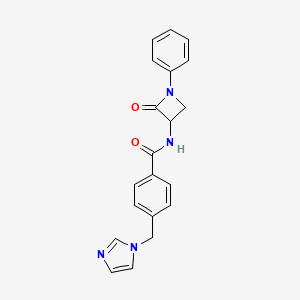
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide (CMHOB) is a chemical compound belonging to the hydrazino-oxobutanamide class of compounds. It is a white crystalline solid with a molecular weight of 256.6 g/mol and a melting point of 164-165°C. It is soluble in water, ethanol, and methanol. CMHOB is used in a variety of scientific research applications including drug development, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been studied extensively in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been studied as a potential drug for the treatment of Alzheimer’s disease. Additionally, it has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Mecanismo De Acción
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the hydrolysis of acetylcholine. It is also believed to act as an inhibitor of cyclooxygenase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the synthesis of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to inhibit the activity of acetylcholinesterase and cyclooxygenase in vitro. In vivo studies have shown that it can reduce the accumulation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Additionally, it has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and it does not have any significant side effects. The main limitation for use in laboratory experiments is that it is not very soluble in organic solvents, which can make it difficult to work with in some applications.
Direcciones Futuras
Future research on N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide could focus on developing new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on further exploring its mechanism of action and its potential therapeutic applications. Additionally, research could focus on further exploring its biochemical and physiological effects and its potential side effects. Finally, research could focus on developing new methods for delivering this compound to target tissues in the body.
Métodos De Síntesis
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can be synthesized from 3-chloro-2-methylphenol and 4-hydrazinobutanoic acid. The reaction is carried out in ethanol and requires the presence of a base (e.g. sodium hydroxide) to catalyze the reaction. The reaction yields a white crystalline solid which is then purified by recrystallization.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGANYGATQEHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2388532.png)

![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)







![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![L-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[1-oxo-3-[(triphenylmethyl)thio]propyl]-](/img/structure/B2388550.png)